N-[(7R,20R)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide
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Overview
Description
Quinomycin A is a cyclodepsipeptide.
A cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus that binds to DNA and inhibits RNA synthesis.
Scientific Research Applications
Synthesis and Properties
A study by El’chaninov and Aleksandrov (2017) details the synthesis of similar compounds involving quinoxaline derivatives. They describe processes involving coupling reactions and electrophilic substitution, highlighting the chemical versatility of quinoxaline structures in synthesis and property modification (El’chaninov & Aleksandrov, 2017).
Antimicrobial Applications
In a 2008 study, Wagle, Adhikari, and Kumari synthesized novel thiazoles with quinoxaline structures, showing potential as antimicrobial agents. This indicates that quinoxaline derivatives, like the one , could have applications in combating microbial pathogens (Wagle, Adhikari, & Kumari, 2008).
Potential in Drug Design
A study by Kethireddy et al. (2017) on quinoxaline derivatives fused with tetrazoles and oxadiazoles showed significant pharmacological activities, implying that such structures, including the compound , could be crucial in drug design for various therapeutic applications (Kethireddy et al., 2017).
Anticancer Activity
El Rayes et al. (2019) researched methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds, demonstrating their antiproliferative activity against cancer cell lines. This suggests that quinoxaline derivatives have potential in cancer research and treatment (El Rayes et al., 2019).
Anti-Tuberculosis Potential
Research by Moreno et al. (2003) on quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives showed effectiveness against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Moreno et al., 2003).
Properties
Molecular Formula |
C51H64N12O12S2 |
---|---|
Molecular Weight |
1101.3 g/mol |
IUPAC Name |
N-[(7R,20R)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27?,28?,35-,36-,37?,38?,39?,40?,51?/m1/s1 |
InChI Key |
AUJXLBOHYWTPFV-MXGHYKICSA-N |
Isomeric SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)[C@@H](COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Pictograms |
Acute Toxic; Health Hazard |
shelf_life |
Bulk: Should be stored at 5 °C or less. |
solubility |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |
Synonyms |
Echinomycin NSC 526417 NSC-526417 NSC526417 Quinomycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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